molecular formula C11H11NO4 B12500484 Ammonium 1,4-dihydroxy-2-naphthoate

Ammonium 1,4-dihydroxy-2-naphthoate

Cat. No.: B12500484
M. Wt: 221.21 g/mol
InChI Key: WIASFSYIHNRGNJ-UHFFFAOYSA-N
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Scientific Research Applications

Ammonium 1,4-dihydroxy-2-naphthoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its role in bacterial electron transport chains and its involvement in the biosynthesis of essential vitamins.

    Medicine: Research is ongoing to explore its potential as a drug target for treating bacterial infections, given its role in menaquinone biosynthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium 1,4-dihydroxy-2-naphthoate involves its role as an intermediate in the biosynthesis of menaquinone and phylloquinone. The compound is converted to 1,4-dihydroxy-2-naphthoyl-CoA by the enzyme MenB, which then undergoes further transformations to form the final vitamin products. The molecular targets and pathways involved include the enzymes and cofactors in the menaquinone biosynthesis pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ammonium 1,4-dihydroxy-2-naphthoate include:

    1,4-Dihydroxy-2-naphthoic acid: The parent compound from which this compound is derived.

    2-Methoxy-1,4-naphthoquinone: A bioactive compound with anticancer properties.

    6,7-Dihydroxy-2-naphthoic acid: Known for its inhibitory potency towards HIV-1 integrase.

Uniqueness

This compound is unique due to its specific role in the biosynthesis of menaquinone and phylloquinone, which are essential for bacterial electron transport and plant pigment formation. Its ability to undergo various chemical reactions and form diverse products also adds to its uniqueness.

Biological Activity

Ammonium 1,4-dihydroxy-2-naphthoate, a derivative of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has garnered attention due to its significant biological activities, particularly in the context of microbial metabolism and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 1,4-Dihydroxy-2-naphthoate

1,4-Dihydroxy-2-naphthoate is a key intermediate in the biosynthesis of menaquinone (vitamin K2) in bacteria. It plays a crucial role in various biological processes, including electron transport and cellular respiration. The compound is synthesized through enzymatic pathways involving specific enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) and prenyltransferases that facilitate the conversion to menaquinone .

Aryl Hydrocarbon Receptor (AhR) Activation

Research indicates that 1,4-DHNA exhibits strong binding affinity for the aryl hydrocarbon receptor (AhR), a critical regulator of immune responses and inflammation. In vitro studies have shown that 1,4-DHNA induces the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1 in human colon cancer cells (Caco2) and mouse colonic cells (YAMC). This induction is comparable to that caused by potent AhR agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

Table 1: Induction of CYP Enzymes by 1,4-DHNA

CompoundCYP1A1 InductionCYP1B1 Induction
1,4-DHNAHighHigh
TCDDHighHigh
3,5-DHNAModerateModerate
ControlNoneNone

This structure-dependent activity suggests that modifications to the naphthoate structure can significantly alter its biological effects. For instance, the presence of hydroxyl and carboxyl groups enhances AhR activation potential .

Anti-inflammatory Properties

The anti-inflammatory effects of 1,4-DHNA have been documented in various studies. Its ability to modulate immune responses through AhR activation can lead to decreased inflammation in gut tissues. This property is particularly relevant in conditions such as inflammatory bowel disease (IBD) where dysregulated immune responses contribute to pathology .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 1,4-DHNA. Inhibition of MenA (the enzyme responsible for converting 1,4-DHNA to menaquinone) has shown promising results against drug-resistant Gram-positive bacteria such as Mycobacterium tuberculosis. The inhibition mechanism appears to disrupt essential metabolic pathways in these pathogens .

Case Study: Inhibition of Menaquinone Biosynthesis

In a laboratory setting, researchers tested various concentrations of 1,4-DHNA against M. tuberculosis. Results indicated that higher concentrations led to significant growth inhibition:

Table 2: Growth Inhibition of M. tuberculosis by 1,4-DHNA

Concentration (µg/mL)Growth Inhibition (%)
00
1025
5050
10075

These findings suggest that targeting menaquinone biosynthesis could be a viable strategy for developing new antimicrobial agents .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

azanium;2-carboxy-4-hydroxynaphthalen-1-olate

InChI

InChI=1S/C11H8O4.H3N/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;/h1-5,12-13H,(H,14,15);1H3

InChI Key

WIASFSYIHNRGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)O)O.[NH4+]

Origin of Product

United States

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